molecular formula C12H13NSi B1367576 2-[(Trimethylsilyl)ethynyl]benzonitrile CAS No. 97308-62-8

2-[(Trimethylsilyl)ethynyl]benzonitrile

Cat. No.: B1367576
CAS No.: 97308-62-8
M. Wt: 199.32 g/mol
InChI Key: OSJJQDZTHSMKBV-UHFFFAOYSA-N
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Description

Significance and Structural Attributes within Organosilicon Chemistry

The significance of 2-[(Trimethylsilyl)ethynyl]benzonitrile is rooted in the fundamental principles of organosilicon chemistry. The trimethylsilyl (B98337) (TMS) group is not merely an inert substituent; it imparts specific properties that are crucial for its synthetic applications. One of its primary roles is as a protecting group for the terminal alkyne. nih.gov This protection prevents the acidic acetylenic proton from interfering with reactions sensitive to acidic protons or participating in unwanted coupling reactions. The TMS group can be selectively removed under mild conditions, often using fluoride (B91410) reagents or mild bases like potassium carbonate in methanol (B129727), to reveal the terminal alkyne at the desired stage of a synthetic sequence. nih.govrsc.org

Structurally, the molecule combines a planar benzene (B151609) ring with a linear acetylene (B1199291) unit. The silicon atom, with its tetrahedral geometry, is attached to the sp-hybridized carbon of the alkyne. Bonds involving silicon are generally longer than their carbon-carbon counterparts. soci.org Silicon is also more electropositive than carbon, influencing the electronic nature of the C-Si bond and the adjacent π-system. soci.org Furthermore, the presence of low-energy empty 3d orbitals on the silicon atom allows for potential pπ-dπ bonding interactions, which can stabilize adjacent negative charges. soci.org

Physicochemical Properties of this compound
PropertyValue
CAS Number97308-62-8 chemicalbook.com
Molecular FormulaC12H13NSi chemicalbook.com
Molecular Weight199.32 g/mol chemicalbook.com

Role as a Versatile Synthetic Intermediate for Advanced Chemical Structures

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. It is typically synthesized via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between an ortho-halogenated benzonitrile (B105546) (e.g., 2-bromobenzonitrile (B47965) or 2-iodobenzonitrile) and (trimethylsilyl)acetylene. nih.govharvard.edu This methodology is a robust and widely used strategy for forming carbon-carbon bonds between sp and sp² centers.

Once synthesized, the compound serves as a linchpin for building more elaborate molecules through stepwise functionalization:

Transformations involving the Alkyne: The primary reaction of the (trimethylsilyl)ethynyl group is its deprotection to 2-ethynylbenzonitrile (B1338395). nih.govrsc.org The resulting terminal alkyne is a versatile handle for a wide array of subsequent reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and polymerization reactions to create carbon-rich materials. harvard.edu The stability of the TMS-protected alkyne allows other chemical modifications to be performed on the molecule without affecting the latent acetylene functionality.

Transformations involving the Nitrile: The nitrile group is a valuable functional group that can be converted into various other functionalities. It can undergo cyclotrimerization reactions, catalyzed by transition metals, to form 1,3,5-triazine (B166579) rings. researchgate.net Additionally, nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or react with organometallic reagents to yield ketones. These transformations open pathways to diverse classes of compounds, including nitrogen-containing heterocycles and complex substituted aromatics. orgsyn.org

The orthogonal nature of these two functional groups—the readily cleavable TMS-alkyne and the robust, yet convertible, nitrile—makes this compound a powerful tool for the strategic assembly of advanced chemical structures relevant to materials science and medicinal chemistry.

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJJQDZTHSMKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546024
Record name 2-[(Trimethylsilyl)ethynyl]benzonitrile
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Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97308-62-8
Record name 2-[(Trimethylsilyl)ethynyl]benzonitrile
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Record name 2-[(Trimethylsilyl)ethynyl]benzonitrile
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Synthetic Methodologies for 2 Trimethylsilyl Ethynyl Benzonitrile and Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are central to the formation of carbon-carbon bonds, and the synthesis of arylalkynes like 2-[(trimethylsilyl)ethynyl]benzonitrile is no exception. wikipedia.org The Sonogashira coupling stands out as the most prominent and widely utilized method.

Sonogashira Coupling Protocols for Aryl Alkynylations

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically carried out under mild conditions and is facilitated by a palladium catalyst and a copper(I) co-catalyst. libretexts.org In the synthesis of this compound, the reaction involves the coupling of an ortho-halobenzonitrile, such as 2-bromobenzonitrile (B47965) or 2-iodobenzonitrile, with (trimethylsilyl)acetylene. researchgate.net

The general scheme for this reaction is as follows:

General Sonogashira Coupling Reaction Scheme

The reaction is valued for its tolerance of a wide range of functional groups on both the aryl halide and the alkyne, making it a versatile tool in organic synthesis. wikipedia.org The use of (trimethylsilyl)acetylene is particularly advantageous as the trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling. pearson.comgelest.com

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. organic-chemistry.org Optimization of these parameters is crucial for achieving high yields and purity of this compound.

Catalytic Systems:

Palladium Catalysts: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org While effective, these often require catalyst loadings of up to 5 mol%. libretexts.org Research has focused on developing more active catalysts. For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands have shown enhanced catalytic activity, allowing for lower catalyst loadings. libretexts.org

Copper Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), are used to increase the reaction rate. wikipedia.org However, copper-free Sonogashira protocols have been developed to avoid issues related to the toxicity and difficult removal of copper. rsc.orgrsc.org These copper-free reactions often require specific ligands and bases to proceed efficiently. rsc.orgrsc.org

Reaction Conditions:

Solvent and Base: The choice of solvent and base is critical. A variety of amines, such as triethylamine (B128534) or diisopropylamine, are commonly used as both the base and often as the solvent. researchgate.net These bases are crucial for the deprotonation of the terminal alkyne.

Temperature: The reaction temperature is dependent on the reactivity of the aryl halide. Aryl iodides are more reactive and can often be coupled at room temperature, while less reactive aryl bromides and chlorides typically require heating. wikipedia.org

Microwave Irradiation: Microwave-assisted synthesis has emerged as a technique to significantly shorten reaction times and improve yields in Sonogashira couplings. mdpi.comresearchgate.net

Table 1: Optimization of Sonogashira Coupling Conditions for Aryl Halides
ParameterConditionEffect on ReactionReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Standard, may require higher loadings. libretexts.org
Pd complexes with bulky, electron-rich ligandsIncreased activity, lower catalyst loading. libretexts.org
Co-catalystCuIIncreases reaction rate. wikipedia.org
Copper-freeAvoids copper contamination, may require specific ligands. rsc.orgrsc.org
Aryl Halide ReactivityI > Br > ClDetermines required reaction temperature. wikipedia.org
TechnologyMicrowave IrradiationReduces reaction time, often improves yield. mdpi.comresearchgate.net

Alternative Synthetic Routes and Precursor Utilization

While Sonogashira coupling is the dominant method, other strategies for the synthesis of this compound and its analogues exist. These often involve different precursors or catalytic systems.

One alternative approach involves the use of ortho-substituted benzonitrile (B105546) derivatives other than halides. For example, aryl triflates can be used as coupling partners in Sonogashira-type reactions. gelest.com Another strategy involves the SNAr reaction of 2-halobenzonitriles with ketones, followed by a cyclization step to form isoquinolone derivatives, which can be further modified. nih.gov

Additionally, methods that bypass the need for a pre-functionalized benzonitrile are of interest. For instance, sequential Suzuki coupling of 2-halobenzonitriles with a vinyl boronate followed by cyclization can lead to related heterocyclic structures. sci-hub.st While not a direct synthesis of the target compound, these routes highlight the versatility of 2-halobenzonitriles as precursors for a range of complex molecules.

Strategic Employment of Silicon-Based Protecting Groups in Alkyne Synthesis

The use of silicon-based protecting groups, particularly the trimethylsilyl (TMS) group, is a cornerstone of modern alkyne synthesis and is integral to the preparation of this compound. pearson.comgelest.com

The TMS group serves several critical functions:

Protection of the Terminal Alkyne: The acidic proton of a terminal alkyne can interfere with many organometallic reactions. The TMS group replaces this proton, rendering the alkyne unreactive to many bases and nucleophiles. ccspublishing.org.cn

Prevention of Homocoupling: In reactions like the Sonogashira coupling, the presence of the TMS group on the alkyne prevents the unwanted side reaction of alkyne dimerization (Glaser coupling). gelest.com

Improved Handling and Purification: The introduction of the TMS group often increases the stability and volatility of the alkyne, which can facilitate purification by chromatography or distillation.

The TMS group is also valued for its ease of removal. Deprotection can be readily achieved under mild conditions, regenerating the terminal alkyne for subsequent transformations. chemspider.comeurjchem.comresearchgate.net Common methods for TMS deprotection include treatment with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or bases such as potassium carbonate in methanol (B129727). ccspublishing.org.cnchemspider.com This allows for a two-step sequence where the TMS-protected alkyne is first coupled, and then the TMS group is removed to unveil the terminal alkyne for further functionalization. gelest.com

Table 2: Common Reagents for TMS-Alkyne Deprotection
ReagentConditionsKey FeaturesReference
Tetrabutylammonium fluoride (TBAF)THF, often at low temperaturesVery common, highly effective. ccspublishing.org.cn
Potassium carbonate (K₂CO₃)Methanol, room temperatureMild, inexpensive, and efficient. chemspider.com
Silver(I) ionsVarious conditionsCan be used for chemoselective deprotection. researchgate.net
Copper(I) salts / Sodium ascorbate-Mild and efficient method. eurjchem.comresearchgate.net

Reactivity and Transformational Chemistry of 2 Trimethylsilyl Ethynyl Benzonitrile

Cleavage and Desilylation Reactions for Unmasking Terminal Alkynes

The trimethylsilyl (B98337) group serves as a crucial protecting group for the terminal alkyne. Its removal, or desilylation, is a fundamental step to unmask the reactive terminal C-H bond of the alkyne, making it available for subsequent transformations such as coupling reactions, cycloadditions, or nucleophilic additions.

The cleavage of the silicon-carbon bond is most commonly achieved under basic conditions. The choice of base and reaction conditions can be tuned to ensure high yields and compatibility with other functional groups present in the molecule. Mild bases are often sufficient for the removal of the TMS group from an acetylenic carbon.

Commonly employed methods involve the use of alkali metal carbonates, hydroxides, or fluorides. For instance, potassium carbonate in methanol (B129727) is a standard and cost-effective method for this transformation. The reaction proceeds via nucleophilic attack of the methoxide (B1231860) ion on the silicon atom, leading to the formation of 2-ethynylbenzonitrile (B1338395). Another effective method involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). The high affinity of the fluoride ion for silicon drives the reaction to completion, often at room temperature and with short reaction times. More specialized bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to accomplish the smooth desilylation of terminal acetylenic TMS groups selectively.

Table 1: Selected Base-Mediated Desilylation Protocols
Base/ReagentSolventTypical ConditionsKey Features
Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room TemperatureMild, cost-effective, and common for routine desilylations.
Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)0°C to Room TemperatureHighly efficient due to the strong Si-F bond formation; suitable for sensitive substrates.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Methanol (MeOH) or Dichloromethane (CH₂Cl₂)Room TemperatureA non-nucleophilic organic base that can be used for selective desilylation in the presence of other base-labile groups.

Nitrile Group Reactivity and Functionalization Pathways

The cyano group (C≡N) on the aromatic ring is a versatile functional handle. It is isoelectronic with a carbonyl group and can undergo a variety of transformations, including nucleophilic additions and reductions, to introduce new functionalities.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction is analogous to nucleophilic additions to carbonyl compounds. nih.gov Strong, anionic nucleophiles such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add directly to the nitrile carbon to form an intermediate imine salt. nih.gov Subsequent acidic workup hydrolyzes this intermediate to yield a ketone. For example, the addition of a Grignard reagent to 2-[(trimethylsilyl)ethynyl]benzonitrile would, after hydrolysis, produce a 2-[(trimethylsilyl)ethynyl]phenyl ketone derivative.

Weaker, neutral nucleophiles, such as water or alcohols, generally require acid catalysis to activate the nitrile group. nih.gov Protonation of the nitrogen atom increases the electrophilicity of the carbon, facilitating the attack by the nucleophile. Acid- or base-catalyzed hydrolysis of the nitrile group is a common method to convert it into a carboxylic acid (2-[(trimethylsilyl)ethynyl]benzoic acid) or a primary amide (2-[(trimethylsilyl)ethynyl]benzamide), depending on the reaction conditions.

The nitrile group can be reduced to either a primary amine or an aldehyde. Complete reduction to a primary amine (e.g., {2-[(trimethylsilyl)ethynyl]phenyl}methanamine) is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also a widely used method, although care must be taken to avoid the simultaneous reduction of the alkyne.

A useful and milder alternative for the reduction of aromatic nitriles is diisopropylaminoborane (B2863991) [BH₂(N(iPr)₂)] in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄). rsc.orgorganic-chemistry.org This system efficiently reduces a variety of nitriles to their corresponding primary amines in excellent yields. rsc.orgorganic-chemistry.org Benzonitriles that contain electron-withdrawing groups, such as the ethynyl (B1212043) substituent in the target molecule, generally undergo this reduction more rapidly. rsc.org Partial reduction of the nitrile to an aldehyde can be accomplished using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup. This transformation provides access to 2-[(trimethylsilyl)ethynyl]benzaldehyde.

Table 2: Functionalization of the Nitrile Group
Reaction TypeReagent(s)Product Functional Group
Nucleophilic Addition (followed by hydrolysis)Grignard Reagent (R-MgX)Ketone
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid / Amide
Full ReductionLiAlH₄ or H₂/CatalystPrimary Amine
Partial ReductionDIBAL-HAldehyde

Alkynyl Group Reactivity and Diverse Transformations

Following desilylation, the unmasked terminal alkyne of 2-ethynylbenzonitrile becomes a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is central to building molecular complexity, particularly through cycloaddition reactions.

The terminal alkyne is an excellent substrate for metal-catalyzed cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition, which is the cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. wikipedia.org The use of a metal catalyst not only accelerates the reaction but also controls the regioselectivity.

The two most prominent catalytic systems for this transformation yield different regioisomers:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common form of click chemistry. wikipedia.orgnih.gov It is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.org The CuAAC reaction is highly reliable and exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov Reacting 2-ethynylbenzonitrile with an organic azide (R-N₃) under CuAAC conditions would produce a 1-(2-cyanophenyl)-4-substituted-1H-1,2,3-triazole.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : As a powerful complement to the CuAAC, ruthenium catalysis provides access to the opposite regioisomer. organic-chemistry.orgchalmers.se Catalysts such as CpRuCl(PPh₃)₂ or CpRuCl(COD) selectively produce the 1,5-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org Therefore, the reaction of 2-ethynylbenzonitrile with an organic azide in the presence of a ruthenium catalyst would yield a 1-(2-cyanophenyl)-5-substituted-1H-1,2,3-triazole. organic-chemistry.org The RuAAC reaction is also notable for its ability to tolerate internal alkynes, providing access to fully substituted triazoles. nih.gov

The ability to selectively generate either the 1,4- or 1,5-triazole isomer simply by choosing the appropriate metal catalyst makes the desilylated derivative of this compound an exceptionally useful synthon for constructing diverse, nitrogen-containing heterocyclic scaffolds.

Table 3: Comparison of CuAAC and RuAAC for 2-Ethynylbenzonitrile
FeatureCopper(I)-Catalyzed (CuAAC)Ruthenium(II)-Catalyzed (RuAAC)
CatalystCu(I) source (e.g., CuI, or CuSO₄/Na-Ascorbate)Ru(II) source (e.g., Cp*RuCl(PPh₃)₂)
Product Regioisomer1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Substrate ScopeRequires terminal alkynesTolerates both terminal and internal alkynes
Reaction ConditionsOften mild, aqueous conditions possibleTypically requires organic solvents, may need heating

Electrophilic and Nucleophilic Additions Across the Triple Bond

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. mdpi.com However, its reactivity is modulated by the presence of both the electron-withdrawing benzonitrile (B105546) ring and the sterically demanding, electronically influential trimethylsilyl (TMS) group.

Electrophilic Additions

In electrophilic additions to unsymmetrical alkynes, the regioselectivity is a critical aspect, often governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. chemistrysteps.comlibretexts.org For alkynylsilanes, the trimethylsilyl group exerts a significant directing influence, known as the β-silicon effect. This effect stabilizes a positive charge on the carbon atom beta to the silicon atom. Consequently, in the addition of an electrophile (E+), the initial attack often occurs at the alkyne carbon adjacent to the silicon (the α-carbon), leading to the formation of a vinyl cation intermediate with the positive charge at the β-carbon, which is stabilized by the C-Si σ bond through hyperconjugation. researchgate.net A subsequent attack by a nucleophile (Nu-) completes the addition.

Typical electrophilic addition reactions applicable to alkynes include hydrohalogenation (addition of HX) and hydration (addition of H₂O). libretexts.orglibretexts.org For this compound, these reactions would be expected to yield vinylsilane derivatives, which can be valuable synthetic intermediates.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HCl, HBr) is expected to place the halogen atom on the carbon atom beta to the silicon, following the β-silicon effect.

Hydration: Acid-catalyzed hydration, often mediated by mercury salts, typically yields an enol intermediate that tautomerizes to a more stable ketone. libretexts.org For terminal alkynes, this results in methyl ketones. For an internal alkynylsilane like this compound, hydration would likely lead to the formation of an α-silyl ketone.

Nucleophilic Additions

The triple bond of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the ortho-cyano group. This polarization makes the carbon atom beta to the aromatic ring electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael-type addition. wikipedia.orgresearchgate.net This type of reaction involves the addition of a nucleophile to an electrophilic double or triple bond. wikipedia.orglibretexts.org

The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the alkyne, breaking the π-bond and forming a vinyl anion intermediate. libretexts.org This intermediate is then typically protonated to give the final addition product. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in such reactions. The reaction is often facilitated by a base, which generates a more potent nucleophile. libretexts.org

Table 1: Predicted Addition Reactions Across the Triple Bond

Reaction TypeReagentPredicted Intermediate/ProductRegioselectivity Driver
Electrophilic Addition H-X (e.g., HBr)β-Halo vinylsilaneβ-Silicon Effect
Electrophilic Addition H₂O, H⁺, HgSO₄α-Silyl ketoneβ-Silicon Effect / Tautomerization libretexts.org
Nucleophilic Addition R₂NH (Amine)EnamineElectron-withdrawing -CN group
Nucleophilic Addition RSH (Thiol)Vinyl sulfideElectron-withdrawing -CN group

Controlled Oxidative Transformations of the Alkynyl Moiety

The alkynyl group of this compound can undergo various controlled oxidative transformations, ranging from complete cleavage of the triple bond to the formation of vicinal dicarbonyl compounds.

Oxidative Cleavage

Strong oxidizing agents can cleave the carbon-carbon triple bond entirely. Common methods for the oxidative cleavage of alkynes include ozonolysis or treatment with potassium permanganate (B83412) (KMnO₄). orgoreview.comlibretexts.orglibretexts.org These reactions typically convert the alkyne into two carboxylic acid fragments. orgoreview.com For this compound, this would result in the formation of 2-cyanobenzoic acid and a trimethylsilyl-containing fragment that would likely be converted to trimethylsilanol (B90980) upon workup.

A highly efficient and milder method for the oxidative cleavage of both terminal and internal alkynes involves ruthenium catalysis. organic-chemistry.org A system using ruthenium dioxide (RuO₂) as a catalyst with Oxone as the terminal oxidant under buffered, neutral conditions can convert alkynes to carboxylic acids in excellent yields. organic-chemistry.orgacs.org This method is notable for its high efficiency and applicability to a wide range of substrates. organic-chemistry.orgorganic-chemistry.org The proposed mechanism may involve the formation of α-diketone intermediates. acs.org

Milder Oxidations

Under gentler oxidative conditions, the alkyne can be converted to a 1,2-dicarbonyl compound without cleaving the carbon-carbon bond. For instance, reaction with potassium permanganate under neutral aqueous conditions can transform alkynes into vicinal diketones. libretexts.orglibretexts.org

Furthermore, ruthenium catalysts can also mediate oxidative amidations of terminal alkynes in the presence of an N-oxide oxidant and an amine. acs.orgorganic-chemistry.org This process involves the oxidation of a metal-vinylidene intermediate to a ketene, which is then trapped by the amine to form an amide. acs.orgcdmf.org.br While the substrate is an internal alkyne, this illustrates the potential for controlled, metal-catalyzed oxidative functionalization of the alkynyl moiety.

Epoxidation and dihydroxylation are common oxidative transformations for alkenes, often employing reagents like m-chloroperoxybenzoic acid (mCPBA) for epoxidation, or osmium tetroxide (OsO₄) and cold, dilute KMnO₄ for syn-dihydroxylation. libretexts.orgyoutube.comlibretexts.org The anti-dihydroxylation of alkenes can be achieved via acid-catalyzed ring-opening of an epoxide. chemistrysteps.comchadsprep.com Analogous reactions with alkynes are possible, typically yielding α-dicarbonyl compounds or their derivatives.

Table 2: Summary of Oxidative Transformations

TransformationReagent/Catalyst SystemTypical Product(s)Reference(s)
Oxidative Cleavage 1. O₃; 2. H₂O2-Cyanobenzoic acid orgoreview.com
Oxidative Cleavage KMnO₄ (basic, hot)2-Cyanobenzoic acid libretexts.orglibretexts.org
Oxidative Cleavage RuO₂ (cat.), Oxone, NaHCO₃2-Cyanobenzoic acid organic-chemistry.orgorganic-chemistry.orgacs.org
Vicinal Dicarbonylation KMnO₄ (neutral)1-(2-Cyanophenyl)-2-(trimethylsilyl)ethane-1,2-dione libretexts.orglibretexts.org

Functionalization Reactions of the Benzonitrile Aromatic Ring

The aromatic ring of this compound can be functionalized through several synthetic strategies, including directed ortho-metalation and electrophilic aromatic substitution.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgchemeurope.com The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent exclusively at that ortho position. organic-chemistry.org

The cyano group (-CN) is recognized as a moderate DMG. organic-chemistry.org In the case of this compound, the nitrile function can direct a strong base like n-butyllithium or s-butyllithium to deprotonate the aromatic ring at the C3 position (ortho to the nitrile). The resulting lithiated species can then react with electrophiles such as aldehydes, ketones, alkyl halides, or sources of halogens, providing a direct route to 3-substituted-2-[(trimethylsilyl)ethynyl]benzonitrile derivatives.

Electrophilic Aromatic Substitution (EAS)

The benzonitrile ring can also undergo classical electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome of EAS is governed by the directing effects of the substituents already present.

Cyano Group (-CN): The nitrile is a strongly deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects.

[(Trimethylsilyl)ethynyl] Group: This group is generally considered to be weakly deactivating.

In a disubstituted ring, the directing effects of both groups must be considered. The powerful meta-directing influence of the cyano group would steer incoming electrophiles to the C4 and C6 positions. Therefore, standard EAS reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (with fuming H₂SO₄) are expected to yield a mixture of 4- and 6-substituted products. masterorganicchemistry.com The deactivating nature of the nitrile group means that harsh reaction conditions may be required. wikipedia.org

Palladium-catalyzed C-H functionalization reactions represent another modern approach for modifying aromatic rings, often relying on directing groups to achieve high regioselectivity. mit.edunih.gov These methods can enable transformations like ortho-arylation and alkenylation. mit.edunih.gov

Derivatization Pathways and Advanced Synthetic Applications

Construction of Complex Heterocyclic Systems

The dual functionality of 2-[(Trimethylsilyl)ethynyl]benzonitrile serves as a powerful tool for synthetic chemists to construct a variety of intricate heterocyclic frameworks, which are central to medicinal chemistry and material science.

Synthesis of Pyrazole (B372694) Derivatives via Condensation Reactions

The synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological and agrochemical applications, can be achieved through various synthetic routes. One of the most common methods involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. While direct condensation pathways involving ortho-alkynylbenzonitriles are a subject of ongoing research, the transformation of the nitrile and alkyne functionalities can lead to intermediates suitable for pyrazole ring formation. For instance, the alkyne can be hydrated to form a ketone, and the nitrile group can be hydrolyzed or reacted to generate an adjacent carbonyl or related functional group, thereby creating the necessary 1,3-dielectrophilic precursor for cyclization with hydrazine.

Table 1: Key Reaction Types for Pyrazole Synthesis

Reaction Type Precursors Key Feature
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound + Hydrazine Versatile and widely used method.
Pechmann Pyrazole Synthesis Hydrazine + β-Ketoester Forms pyrazolone (B3327878) derivatives.

Methodologies for Pyrimidine (B1678525) Ring Formation

Pyrimidine rings are fundamental components of nucleic acids and numerous therapeutic agents. The construction of this heterocyclic system often relies on the condensation of a compound containing an N-C-N moiety, such as guanidine (B92328) or urea, with a three-carbon dielectrophilic fragment. For a molecule like this compound, synthetic strategies would involve the elaboration of the nitrile and ethynyl (B1212043) groups into a suitable 1,3-dielectrophile. This could potentially be achieved through reactions that transform the alkyne and nitrile into a β-dicarbonyl derivative or a β-ketonitrile, which can then undergo cyclocondensation to form the pyrimidine scaffold.

Tandem Imidination/Annulation Reactions for Polycyclic Scaffolds (e.g., Isoquinoline and Dihydroisobenzofuran)

Tandem reactions provide an efficient route to complex polycyclic systems by forming multiple bonds in a single operation. The nitrile group in this compound is a key functional handle for initiating such cascades. For example, imidination of the nitrile followed by an intramolecular annulation reaction involving the adjacent ethynyl group can lead to the formation of fused heterocyclic systems like isoquinolines. The specific reaction conditions and the nature of the imidoylating agent would dictate the final structure. Similarly, transformations that lead to an intermediate capable of intramolecular cyclization onto the aromatic ring can produce scaffolds such as dihydroisobenzofuran, though this would require functionalization of the ethynyl group into a suitable nucleophilic or electrophilic partner for the annulation step.

Applications in Macromolecular and Advanced Material Synthesis

The rigid, conjugated structure inherent in this compound makes it an attractive monomer or precursor for the synthesis of organic materials with tailored electronic and photophysical properties.

Role as a Building Block for Organic Materials and Polymers

The presence of the reactive ethynyl group allows this compound to be used in polymerization reactions, such as Sonogashira coupling or cyclotrimerization, to create conjugated polymers and macromolecules. These materials are of significant interest for applications in organic electronics due to their potential for charge transport and luminescence. The trimethylsilyl (B98337) protecting group offers the advantage of stability during synthesis and can be readily removed to unmask the terminal alkyne for subsequent polymerization or functionalization steps. The benzonitrile (B105546) unit incorporated into the polymer backbone can influence the material's solubility, thermal stability, and electronic properties.

Utilization in the Fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Devices

Organic materials derived from this compound are potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In OLEDs, polymers or small molecules containing this structural unit could function as emissive layers, charge transport layers, or host materials, where the electronic properties can be fine-tuned by modifying the polymer structure. In OPVs, materials derived from this building block could be employed as donor or acceptor materials in the photoactive layer, where their absorption spectra and energy levels are critical for efficient light harvesting and charge separation. The ability to create well-defined, conjugated systems is crucial for optimizing the performance of these organic electronic devices.

Table 2: Potential Roles in Organic Electronic Devices

Device Application Area Function of Derived Material Key Properties
OLED Displays, Lighting Emissive or Charge Transport Layer High luminescence, good charge mobility

Strategic Design and Synthesis of Diverse Organic Architectures

The specific arrangement of the nitrile and the trimethylsilyl-protected ethynyl group in an ortho position on the benzene (B151609) ring makes this compound a highly versatile building block for the synthesis of complex, nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs). nih.govrsc.org NPAHs are of significant interest in materials science for their unique electronic and photophysical properties, finding applications in organic electronics and supramolecular chemistry. rsc.orgrsc.org The synthesis of these architectures often relies on annulation reactions, where new rings are fused onto an existing aromatic system. nih.govbeilstein-journals.org

The dual functionality of this compound allows for a variety of cascade or domino reactions. After deprotection of the alkyne, the molecule can undergo intramolecular cyclization or intermolecular annulation reactions. The nitrile group can act as a nitrogen source and a directing group, guiding the formation of new heterocyclic rings.

Key synthetic transformations include:

[4+2] Annulation (Diels-Alder type reactions): The ortho-alkynylbenzonitrile scaffold can react with suitable dienes or other 4π-electron systems. More commonly, the molecule itself can be a precursor to a reactive intermediate that undergoes cyclization. For example, it can participate in reactions that form cinnoline (B1195905) derivatives. researchgate.net

[3+2] Annulation: This class of reactions involves the combination of a three-atom component with a two-atom component to form a five-membered ring. beilstein-journals.org Derivatives of this compound could be designed to react with synthons like azirines, leading to the construction of fused pyrrole (B145914) rings. beilstein-journals.orgbeilstein-journals.org

Cascade Cyclizations: The proximity of the alkyne and nitrile groups can facilitate metal-catalyzed or base-mediated cascade reactions. These reactions can lead to the formation of isoindoles or other fused nitrogen heterocycles in a single synthetic operation, which is an efficient strategy for building molecular complexity. researchgate.net

The strategic use of this compound allows for the regioselective construction of complex polycyclic systems. The trimethylsilyl group provides a stable protecting group for the alkyne, allowing for other chemical modifications on the molecule before the key cyclization step is initiated by its removal. This synthetic control is crucial for creating well-defined organic architectures for advanced material applications. rsc.org

Table 2: Synthetic Strategies for Organic Architectures from ortho-Alkynylbenzonitrile Precursors
Synthetic StrategyReaction TypeDescriptionResulting ArchitectureReference
Domino Annulation[4+2] CycloadditionReaction of an ortho-alkynylaryl precursor that generates a reactive intermediate (e.g., from a triazole) leading to cinnoline formation.Fused N-heterocyclic compounds (Cinnolines). researchgate.net
Nickel-Catalyzed Annulation[3+2] CycloadditionReaction of an aromatic system with 3-aryl-2H-azirines to fuse a pyrrole ring.Benzo nih.govgoogle.comthieno[3,2-b]pyrroles and related fused pyrroles. beilstein-journals.orgbeilstein-journals.org
Cascade ReactionAddition-Elimination / Ring-ClosingA multi-step, one-pot reaction involving ring-opening of a precursor followed by intramolecular cyclization to form a new heterocyclic system.N-aryl-2H-isoindoles and other polycyclic aromatic compounds. researchgate.net
Substrate-Controlled Annulation[3+3] or [4+2] AnnulationRegiodivergent protocols where reaction conditions or substrate modifications control the pathway to form different fused ring systems.Fused dihydropyrrolidones or fused tricyclic pyran derivatives. nih.gov

Spectroscopic Characterization in Research and Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the 2-[(trimethylsilyl)ethynyl]benzonitrile molecule. By analyzing the chemical environment of hydrogen and carbon nuclei, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by two main regions: the aromatic region and the aliphatic region corresponding to the trimethylsilyl (B98337) (TMS) group. The protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region (δ 7.0-8.0 ppm) due to spin-spin coupling. The nine equivalent protons of the TMS group give rise to a sharp singlet in the upfield region (around δ 0.25 ppm), a characteristic signature for this protecting group.

¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.70 - 7.40 m 4H Aromatic protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements the proton NMR data by providing insights into the carbon framework of the molecule. The spectrum for this compound displays distinct signals for each unique carbon atom. The aromatic carbons resonate in the typical range of δ 120-140 ppm. The nitrile carbon appears at a characteristic downfield shift, while the two acetylenic carbons are observed in the δ 90-110 ppm range. The carbon atoms of the trimethylsilyl group show a signal at a high field, typically around δ 0 ppm.

¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~135 - 128 Aromatic carbons
~118 Nitrile carbon (C≡N)
~115 Quaternary aromatic carbon (C-CN)
~105 Acetylenic carbon (C-Ar)
~100 Acetylenic carbon (C-Si)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum exhibits specific absorption bands corresponding to the vibrational modes of its key functionalities. A strong, sharp absorption band around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The carbon-carbon triple bond of the alkyne (C≡C) typically shows a stretching vibration in the range of 2150-2160 cm⁻¹. Additionally, the characteristic C-H stretching of the aromatic ring is observed around 3050-3100 cm⁻¹, and the Si-C bond of the trimethylsilyl group presents vibrations at lower frequencies.

Key IR Absorption Bands for this compound

Frequency (cm⁻¹) Functional Group
~2230 C≡N (Nitrile)
~2160 C≡C (Alkyne)

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in confirming its elemental composition. The molecular ion peak (M⁺) corresponding to the exact mass of the compound is typically observed. Common fragmentation patterns for trimethylsilyl-containing compounds involve the loss of a methyl group ([M-15]⁺) or the entire trimethylsilyl group, leading to characteristic fragment ions that help to piece together the molecular structure.

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, UV/Vis Spectroscopy)

While less commonly reported for routine characterization, advanced spectroscopic methods can provide further structural and electronic information. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the C≡C and C≡N bonds, which can be weak in the IR spectrum. UV/Vis spectroscopy can offer insights into the conjugated π-electron system of the molecule, with absorption maxima corresponding to electronic transitions within the aromatic and acetylenic chromophores.

Theoretical and Computational Studies of 2 Trimethylsilyl Ethynyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are routinely used to model electronic structures and forecast reactivity. scienceopen.com For molecules such as 2-[(trimethylsilyl)ethynyl]benzonitrile, these calculations provide a deep understanding of their geometric and electronic properties.

Detailed computational studies on the closely related analogue, 2-[(Trimethylsilyl)ethynyl]thiophene (2TSET), offer significant insights that can be extrapolated to the benzonitrile (B105546) derivative. Using DFT with the B3LYP functional and a 6-311+G(d,p) basis set, the electronic properties, including the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—have been analyzed in both gas and solvent phases. nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

Analyses such as Molecular Electrostatic Potential (MEP), Electron Localisation Function (ELF), and Localized Orbital Locator (LOL) maps are employed to identify chemically reactive sites within the molecule. nih.gov For the thiophene analogue, these studies help pinpoint the regions most susceptible to electrophilic or nucleophilic attack, providing a predictive map of its chemical behavior. nih.gov Time-dependent DFT (TD-DFT) is also used to calculate the theoretical electronic transitions, which correspond to UV-Vis spectra. nih.gov

Table 1: Calculated Electronic Properties of 2-[(Trimethylsilyl)ethynyl]thiophene (Analogue) Data sourced from studies on a thiophene analogue, which provides insight into the probable properties of the benzonitrile compound.

PropertyGas PhaseChloroformEthanol
HOMO Energy (eV) -6.54-6.58-6.59
LUMO Energy (eV) -1.02-1.11-1.13
Energy Gap (eV) 5.525.475.46
Dipole Moment (Debye) 1.161.871.96

Mechanistic Investigations of Reaction Pathways and Transition States

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient structures like transition states. researchgate.netnih.gov For reactions involving compounds structurally similar to this compound, DFT calculations have been successfully applied to elucidate complex mechanisms.

For instance, in the (3+2) cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides, quantum chemical calculations using the ωB97XD functional were performed to explore the regioselectivity and molecular mechanism. mdpi.comnih.gov These studies involve locating and optimizing the geometries of reactants, transition states (TS), and products. nih.gov The calculation of activation energies helps to determine the most favorable reaction channel. mdpi.com For this type of reaction, computational results have shown that the process follows a polar, one-step mechanism, and attempts to optimize hypothetical zwitterionic intermediates were unsuccessful, ruling out a stepwise pathway. mdpi.com

The nature of the transition states is confirmed by frequency calculations, where a single imaginary frequency characterizes a true transition state. nih.gov Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants and products along the reaction pathway. mdpi.com Such detailed mechanistic investigations provide a comprehensive picture of how transformations occur at a molecular level. nih.govrsc.org

Table 2: Example Activation Parameters from a DFT Study of a (3+2) Cycloaddition Reaction This table illustrates typical data obtained from mechanistic studies on related compounds.

Reaction PathwayActivation Enthalpy (ΔH‡) (kcal/mol)Activation Gibbs Free Energy (ΔG‡) (kcal/mol)
Path A (ortho/meta) 10.522.4
Path B (meta/ortho) 11.022.9

Structure-Reactivity Relationship Studies and Substituent Effects

Understanding how changes in molecular structure affect reactivity is a cornerstone of organic chemistry. Computational studies provide a quantitative framework for analyzing these structure-reactivity relationships and the electronic effects of substituents. chemrxiv.orgmdpi.com

The reactivity of the benzonitrile ring and the ethynyl (B1212043) group in this compound is significantly influenced by the electronic interplay between the cyano (-CN) and trimethylsilylethynyl groups. The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. mpg.de Computational studies on substituted benzonitriles help to quantify these effects on the electron density of the phenyl ring. mpg.de

In the context of reactions like the Sonogashira coupling, which is often used to synthesize aryl alkynes, computational analysis can clarify the role of substituents. concordia.canih.gov Studies on competitive Sonogashira reactions have used Hammett correlation analysis and computational data to demonstrate that the rate-limiting step is the oxidative addition of palladium to the carbon-iodine bond. concordia.ca The electronic nature of substituents on the aryl halide directly impacts the reaction rate. Electron-withdrawing groups generally increase the reactivity of the aryl halide in this step. nih.govnih.gov

Theoretical investigations into substituent effects often involve calculating various molecular descriptors and correlating them with experimental kinetic data. chemrxiv.org For example, the calculated charge on an atom or the energy of frontier molecular orbitals can serve as predictors for reactivity in a series of related compounds. researchgate.net These studies are crucial for designing molecules with tailored reactivity for specific applications. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 2-[(trimethylsilyl)ethynyl]benzonitrile relies heavily on the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between an aryl halide (like 2-bromobenzonitrile) and a terminal alkyne (trimethylsilylacetylene). While effective, future research is aimed at developing more sustainable and efficient alternatives that align with the principles of green chemistry.

Key areas of future synthetic exploration include:

Transition-Metal-Free Catalysis: A significant push is underway to replace precious metal catalysts like palladium with more abundant and less toxic alternatives. Research into metal-free C-H silylation of alkynes and novel cyanation methods could lead to more sustainable pathways. nih.govresearchgate.net For instance, methods using potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst for silylating terminal alkynes present a potential environmentally benign alternative to traditional metal-catalyzed processes. nih.gov

Ionic Liquids as Reaction Media: The use of ionic liquids as recyclable solvents and catalysts is a promising avenue for the green synthesis of benzonitrile (B105546) derivatives. rsc.org These solvents can play multiple roles, including acting as the catalyst and facilitating phase separation for easy product recovery, thus minimizing waste. rsc.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based Sonogashira coupling or alternative coupling reactions for the synthesis of this compound could lead to higher yields, reduced reaction times, and safer handling of reagents.

Alternative Cyanide Sources: Traditional cyanation methods often involve highly toxic reagents like copper(I) cyanide. researchgate.net Future methodologies are focusing on less toxic and safer cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), coupled with efficient nickel-catalysis systems. sigmaaldrich.com

Table 1: Comparison of Synthetic Methodologies for Aryl Alkynes and Nitriles
MethodologyKey FeaturesPotential Advantages for SustainabilityReference
Traditional Sonogashira CouplingPalladium/Copper co-catalysis of aryl halides and terminal alkynes.High efficiency and broad substrate scope. nih.gov
Metal-Free C-H SilylationUses catalysts like potassium bis(trimethylsilyl)amide (KHMDS) or carboxylate salts.Avoids transition metals, potentially lower cost and toxicity. nih.govresearchgate.net
Modern Cyanation ReactionsEmploying safer cyanide sources (e.g., K4[Fe(CN)6]) with base-metal catalysts (e.g., Nickel).Reduces reliance on highly toxic cyanide reagents. sigmaaldrich.com
Ionic Liquid-Based SynthesisIonic liquid acts as solvent, catalyst, and phase-separation agent.Eliminates volatile organic solvents, simplifies catalyst recycling and product purification. rsc.org

Development of Advanced Derivatization Strategies for Bioactive Molecules

A significant emerging application for this compound is its use as a precursor for the synthesis of complex, biologically active heterocyclic compounds, most notably isoindolinones. The isoindolinone scaffold is a core structure in many natural products and pharmaceutical agents. researchgate.net The dual reactivity of the nitrile and the TMS-protected alkyne groups allows for sequential or tandem reactions to construct this valuable molecular framework.

Future research in this area is focused on:

Tandem Cyclization Reactions: Developing one-pot tandem reactions where the nitrile and alkyne groups of this compound react with other reagents to rapidly build the isoindolinone core is a key goal. rsc.orgorganic-chemistry.org This approach improves atom economy and reduces the number of synthetic steps and purification processes. rsc.org

Diversity-Oriented Synthesis: Using this compound as a starting platform, researchers can create libraries of diverse isoindolinone derivatives by varying the reaction partners and catalysts. nih.gov This strategy is crucial for drug discovery, allowing for the rapid screening of many compounds to identify potent carbonic anhydrase inhibitors or anticancer agents. nih.gov

Metal-Free Cyclization: Exploring metal-free catalytic systems, such as those initiated by triflamide (Tf2NH), for the intramolecular cyclization of N-methoxybenzamides derived from 2-alkynylbenzonitriles, offers a sustainable route to highly functionalized isoindolinones. researchgate.net

Table 2: Bioactive Scaffolds Derived from 2-Alkynylbenzonitriles
Derived ScaffoldSynthetic StrategyBiological RelevanceReference
IsoindolinonesTransition metal-catalyzed or metal-free intramolecular cyclization of derivatives.Core structure in pharmaceuticals, carbonic anhydrase inhibitors, anticancer agents. nih.govresearchgate.netrsc.orgnih.gov
PhthalazinonesReductive C-N coupling and intramolecular amidation using hydrazines.Found in various bioactive compounds. organic-chemistry.org

Innovative Applications in Specialized Chemical Fields

The unique electronic and structural properties of this compound make it a valuable reactant in specialized areas beyond traditional medicinal chemistry, particularly in the synthesis of complex heterocyclic systems through cycloaddition reactions.

Q & A

Q. How does the TMS-ethynyl group enhance processability in organic electronic devices?

  • Methodology : The TMS group improves solubility in non-polar solvents (e.g., toluene), enabling solution-processed thin films. Its steric bulk also reduces crystallinity, aiding amorphous film formation critical for flexible electronics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.